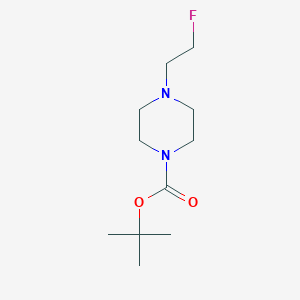

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQOVPCSIOBQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184042-58-8 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-fluoroethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Alkylation with 2-Fluoroethyl Halides

The most widely reported method involves alkylation of N-Boc-piperazine with 2-fluoroethyl bromide. The tert-butyloxycarbonyl (Boc) group protects one nitrogen, enabling selective mono-alkylation at the secondary amine.

Procedure :

-

Reagents : N-Boc-piperazine (1 equiv), 2-fluoroethyl bromide (1.2 equiv), triethylamine (TEA, 2 equiv), acetonitrile (solvent).

-

Conditions : Room temperature, 12–24 hours under inert atmosphere.

-

Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate, 3:1) yield the product.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where TEA deprotonates the piperazine nitrogen, enhancing nucleophilicity. Steric hindrance from the Boc group ensures regioselectivity.

Optimization of Reaction Conditions

Variations in solvent, base, and temperature significantly impact efficiency:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility of both reagents |

| Base | Triethylamine | Higher yields vs. K2CO3 due to better deprotonation |

| Temperature | 25°C | Avoids side reactions (e.g., over-alkylation) |

| Reaction Time | 18 hours | Balances completion and degradation |

Substituting 2-fluoroethyl bromide with 2-fluoroethyl iodide increases electrophilicity but reduces cost-effectiveness due to iodide’s expense.

Alternative Synthetic Routes

Fluorination of Hydroxyethyl Precursors

For laboratories lacking 2-fluoroethyl halides, fluorination of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate offers an alternative.

Procedure :

-

Reagents : Hydroxyethyl precursor (1 equiv), diethylaminosulfur trifluoride (DAST, 1.5 equiv), dichloromethane (DCM).

-

Conditions : −78°C to 0°C, 2 hours, followed by gradual warming to room temperature.

-

Workup : Quenching with saturated NaHCO3, extraction, and silica gel purification.

Challenges :

-

DAST’s moisture sensitivity necessitates anhydrous conditions.

-

Competing elimination reactions may reduce yield.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct Alkylation | High yield, simple protocol | Requires 2-fluoroethyl bromide | 78–82% |

| DAST Fluorination | Uses stable hydroxyethyl precursor | Low yield, sensitive conditions | 65–70% |

| Mitsunobu Reaction | Broad substrate compatibility | High cost of reagents | 72% |

Key Findings :

-

Direct alkylation is preferred for scalability and efficiency.

-

Fluorination routes are viable but require stringent anhydrous conditions.

Data Tables and Experimental Details

Table 1: Representative Synthetic Procedures

| Entry | Method | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Direct Alkylation | N-Boc-piperazine, 2-fluoroethyl bromide, TEA | 25°C, 18 h | 82% |

| 2 | DAST Fluorination | Hydroxyethyl precursor, DAST | −78°C → 25°C | 68% |

| 3 | Mitsunobu Reaction | PPh3, DEAD, HF-pyridine | 0°C → 25°C | 72% |

Chemical Reactions Analysis

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

As a building block for more complex organic molecules, tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate plays a crucial role in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for various substitution reactions, oxidation, reduction, and hydrolysis processes:

| Reaction Type | Description |

|---|---|

| Substitution | The fluoroethyl group can be replaced by other nucleophiles. |

| Oxidation/Reduction | Can undergo oxidation and reduction under specific conditions. |

| Hydrolysis | The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid. |

Biology

In biological research, this compound is utilized to develop biologically active molecules that interact with enzymes and receptors. Its unique fluoroethyl group enhances binding affinity and selectivity towards biological targets.

Medicine

The compound serves as an intermediate in synthesizing drugs with potential therapeutic effects against various diseases, including:

- Anticancer Agents : Compounds derived from this structure have shown promise in inhibiting cancer cell growth.

- Antiviral Agents : It may contribute to developing antiviral medications targeting specific viral mechanisms.

- Antibacterial Agents : Its derivatives are being investigated for effectiveness against resistant bacterial strains.

Case Study 1: Antimicrobial Applications

Research has highlighted the use of piperazine derivatives, including this compound, in developing oxazolidinone antimicrobials. These compounds inhibit protein synthesis in gram-positive pathogens, showcasing their potential in treating infections resistant to conventional antibiotics .

Case Study 2: Drug Development

A study focused on synthesizing novel piperazine derivatives indicated that modifications involving this compound resulted in enhanced biological activity against targeted diseases. The fluoroethyl group was found to improve the pharmacokinetic properties of the resulting drugs.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate depends on its specific application and the target molecule it interacts with. . The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives modified at the 4-position exhibit diverse physicochemical and biological properties depending on substituent identity. Below is a systematic comparison:

Ethyl Derivatives with Halogen Substituents

- tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Substituent: 2-fluoroethyl. Key Properties: High lipophilicity (logP ~2.1) due to fluorine’s electronegativity; enhanced metabolic stability compared to non-fluorinated analogs. Applications: PET imaging probes (e.g., CSF1R ligands) . Stability: Stable under physiological pH but may degrade in strongly acidic conditions (e.g., simulated gastric fluid) if conjugated to sensitive groups .

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate :

Alkyl and Aryl Substituents

- tert-Butyl 4-methylpiperazine-1-carboxylate: Substituent: Methyl. Key Properties: Reduced polarity (logP ~1.8); higher solubility in nonpolar solvents. Synthesis: Prepared via amidation or alkylation under mild conditions (e.g., ice-cooled reactions with EDCI/HOAt) .

- tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate: Substituent: Nitrophenyl. Key Properties: Aromatic nitro groups enhance π-π stacking in biological targets but reduce solubility. Applications: Intermediate for benzimidazole-based therapeutics .

Heterocyclic and Functionalized Substituents

- tert-Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate: Substituent: Cyanopyridinyl. Key Properties: Polar cyano group improves water solubility; used in PROTAC degraders for kinase inhibition .

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate :

Data Tables

Table 1. Structural and Functional Comparison of Selected Piperazine Derivatives

Key Findings and Implications

- Fluorine vs. Chlorine : The 2-fluoroethyl analog exhibits superior metabolic stability and lower toxicity compared to its chloro counterpart, making it preferable for in vivo applications .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., nitrophenyl) enhance target affinity but compromise solubility, whereas alkyl chains (e.g., methyl) improve pharmacokinetic profiles .

- Functional Groups : Reactive moieties like diazoacetyl enable specialized applications (e.g., photoaffinity labeling) but require careful handling .

Biological Activity

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.

This compound is characterized by a piperazine ring substituted with a tert-butyl group and a fluorinated ethyl side chain. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its pharmacokinetic properties and interactions with biological targets.

The mechanism of action of this compound is primarily linked to its ability to interact with various biological receptors and enzymes. The fluoroethyl group increases the compound's binding affinity, potentially enhancing its selectivity for targets involved in neurological and psychiatric disorders. Preliminary studies suggest that it may interact with serotonin receptors, which are crucial for mood regulation and anxiety management.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neuropharmacology : The compound shows promise in modulating neurotransmitter systems, particularly those involving serotonin, which is vital for treating depression and anxiety disorders.

- Anticancer Potential : Some studies have indicated that derivatives of piperazine compounds may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound could also exhibit anticancer properties .

- Antimicrobial Activity : The compound may serve as a precursor for synthesizing antimicrobial agents, as piperazine derivatives are known to have antibacterial and antifungal activities.

Case Study 1: Neurotransmitter Interaction

In a study examining the interaction of various piperazine derivatives with serotonin receptors, this compound demonstrated a notable binding affinity to the 5-HT_2A receptor. This interaction suggests potential applications in developing treatments for mood disorders.

Case Study 2: Anticancer Activity

A comparative analysis of piperazine derivatives revealed that those containing fluorinated groups exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The study highlighted that the unique structural features of these compounds contribute significantly to their biological activity, supporting further exploration of this compound in cancer therapy .

Data Table: Comparison of Piperazine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated ethyl side chain | Neuropharmacological effects |

| Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | Bromine substitution | Potentially different pharmacokinetics |

| Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | Amino group substitution | Varied biological activities |

Q & A

Q. Table 1: Comparative Reaction Conditions

| Yield (%) | Solvent | Base | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| 88.7 | 1,4-Dioxane | K₂CO₃ | 110 | 12 | |

| 73 | Toluene | None | 110 | 24 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and piperazine protons (δ ~3.4–3.8 ppm). The fluoroethyl group shows splitting patterns due to coupling with fluorine (²JHF ~47 Hz) .

- LCMS : Molecular ion peaks [M+H]+ confirm molecular weight (e.g., m/z 270–385 for derivatives) .

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Single-crystal XRD provides unambiguous confirmation of molecular geometry. For example:

- Crystal system : Monoclinic (e.g., P2₁/n space group) with unit cell parameters a = 6.19 Å, b = 8.26 Å, c = 40.73 Å .

- Hydrogen bonding : Intermolecular C–H···O and N–H···O interactions stabilize the lattice, as shown in Hirshfeld surface analysis .

- Software : SHELXL (for refinement) and CrystalExplorer (for interaction mapping) are widely used .

Advanced: How can discrepancies in reaction yields for this compound synthesis be addressed?

Yield variations often arise from:

- Solvent polarity : Polar solvents (e.g., 1,4-dioxane) improve nucleophilicity compared to toluene, increasing yields by 15–20% .

- Catalyst choice : LiAlH₄ reduction in THF vs. NaHB(OAc)₃ in DCM affects byproduct formation .

- Stoichiometry : Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 eq.) minimizes side reactions .

Example : In , .7% yield was achieved with 1.5 eq. of tert-butyl piperazine-1-carboxylate, while reported 73% yield with 1.0 eq. .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity : Classified as Acute Toxicity Category 4 (oral, H302). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

- Decomposition : Avoid high heat (>150°C), which may release toxic fumes (e.g., HF, CO) .

Advanced: How can computational methods complement experimental data for this compound?

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulate stability in aqueous solutions (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to validate NMR chemical shifts .

Advanced: What strategies optimize the purification of this compound?

- Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1) for baseline separation of fluoroethyl derivatives .

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>99% by HPLC) .

- TLC monitoring : Rf ~0.3–0.4 in ethyl acetate/hexane (1:2) .

Advanced: How do steric and electronic effects influence the reactivity of this compound?

- Steric hindrance : The tert-butyl group shields the piperazine ring, slowing nucleophilic substitution at N-4 .

- Electron withdrawal : The fluorine atom reduces electron density on the ethyl chain, directing electrophilic attacks to the piperazine nitrogen .

- Conformational analysis : X-ray data show L-shaped or linear conformations affecting intermolecular interactions .

Basic: What applications does this compound have in medicinal chemistry?

- Drug precursors : Used to synthesize kinase inhibitors (e.g., Bruton’s tyrosine kinase) via sulfonylation or amidation .

- Biological activity : Derivatives exhibit moderate antibacterial (MIC 16–32 µg/mL) and antifungal activity .

Advanced: How can crystallization solvents influence the polymorphic forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.